2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione 2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione 2-hexanoyl-1,3,8-trihydroxy-6-methoxy-anthraquinone is a trihydroxyanthraquinone and a polyketide.
Brand Name: Vulcanchem
CAS No.: 10210-21-6
VCID: VC21215555
InChI: InChI=1S/C21H20O7/c1-3-4-5-6-13(22)18-15(24)9-12-17(21(18)27)20(26)16-11(19(12)25)7-10(28-2)8-14(16)23/h7-9,23-24,27H,3-6H2,1-2H3
SMILES: CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O
Molecular Formula: C21H20O7
Molecular Weight: 384.4 g/mol

2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione

CAS No.: 10210-21-6

Cat. No.: VC21215555

Molecular Formula: C21H20O7

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione - 10210-21-6

Specification

Description 2-hexanoyl-1,3,8-trihydroxy-6-methoxy-anthraquinone is a trihydroxyanthraquinone and a polyketide.
CAS No. 10210-21-6
Molecular Formula C21H20O7
Molecular Weight 384.4 g/mol
IUPAC Name 2-hexanoyl-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione
Standard InChI InChI=1S/C21H20O7/c1-3-4-5-6-13(22)18-15(24)9-12-17(21(18)27)20(26)16-11(19(12)25)7-10(28-2)8-14(16)23/h7-9,23-24,27H,3-6H2,1-2H3
Standard InChI Key MLTVHORGISIISB-UHFFFAOYSA-N
SMILES CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O
Canonical SMILES CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator